molecular formula C9H7F3O2 B15274341 2-(2,3,4-Trifluorophenyl)propanoic acid

2-(2,3,4-Trifluorophenyl)propanoic acid

Cat. No.: B15274341
M. Wt: 204.15 g/mol
InChI Key: RCEBEQDVSUIPLN-UHFFFAOYSA-N
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Description

2-(2,3,4-Trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7F3O2 It is a derivative of propanoic acid where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trifluorophenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzene with propanoic acid under specific conditions. The reaction typically requires a catalyst, such as a quaternary ammonium salt, and is carried out in the presence of a solvent like sulfolane. The reaction mixture is then subjected to hydrogenation, fluorination, and diazotization steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenylpropanoic acids .

Scientific Research Applications

2-(2,3,4-Trifluorophenyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to certain receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,5-Trifluorophenyl)propanoic acid
  • 2-(3,4,5-Trifluorophenyl)propanoic acid
  • 2-(2,3,5-Trifluorophenyl)propanoic acid

Uniqueness

2-(2,3,4-Trifluorophenyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other trifluorophenylpropanoic acids .

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2-(2,3,4-trifluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F3O2/c1-4(9(13)14)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3,(H,13,14)

InChI Key

RCEBEQDVSUIPLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)F)C(=O)O

Origin of Product

United States

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